Cas no 2320382-33-8 (4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide)

4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide 化学的及び物理的性質
名前と識別子
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- 4-(3-methoxypyrrolidin-1-yl)-N-(p-tolyl)piperidine-1-carboxamide
- 4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide
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- インチ: 1S/C18H27N3O2/c1-14-3-5-15(6-4-14)19-18(22)20-10-7-16(8-11-20)21-12-9-17(13-21)23-2/h3-6,16-17H,7-13H2,1-2H3,(H,19,22)
- InChIKey: MQZZUXMRDWFCES-UHFFFAOYSA-N
- ほほえんだ: O(C)C1CCN(C1)C1CCN(C(NC2C=CC(C)=CC=2)=O)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 388
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 44.8
4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6442-6152-40mg |
4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide |
2320382-33-8 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6442-6152-1mg |
4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide |
2320382-33-8 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6442-6152-10mg |
4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide |
2320382-33-8 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6442-6152-15mg |
4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide |
2320382-33-8 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6442-6152-20mg |
4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide |
2320382-33-8 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6442-6152-50mg |
4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide |
2320382-33-8 | 90%+ | 50mg |
$240.0 | 2023-04-23 | |
Life Chemicals | F6442-6152-2μmol |
4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide |
2320382-33-8 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6442-6152-5μmol |
4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide |
2320382-33-8 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6442-6152-2mg |
4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide |
2320382-33-8 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6442-6152-30mg |
4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide |
2320382-33-8 | 30mg |
$178.5 | 2023-09-08 |
4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide 関連文献
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1. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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10. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamideに関する追加情報
4-(3-Methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide: A Comprehensive Overview
The compound 4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide, identified by the CAS number 2320382-33-8, is a complex organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of piperidine derivatives, which are widely studied for their diverse biological activities and synthetic versatility. The structure of this molecule is characterized by a piperidine ring substituted with a 3-methoxypyrrolidinyl group at the 4-position and an N-(4-methylphenyl)carboxamide group, making it a unique entity in the realm of heterocyclic compounds.
Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of this compound. One such approach involves the use of palladium-catalyzed coupling reactions, which have proven to be highly efficient in constructing the required carbon-nitrogen bonds. The incorporation of a methoxy group on the pyrrolidine ring not only enhances the stability of the molecule but also introduces additional sites for potential functionalization. This has opened up new avenues for exploring its applications in drug design and material science.
The biological activity of 4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide has been a focal point of recent studies. Preclinical data suggest that this compound exhibits promising anti-inflammatory and analgesic properties, making it a potential candidate for therapeutic applications. Additionally, its ability to modulate cellular signaling pathways has been explored in the context of neurodegenerative diseases, where it shows potential as a neuroprotective agent.
In terms of structural analysis, the molecule's stereochemistry plays a crucial role in its pharmacokinetic profile. Advanced computational methods, such as molecular docking and dynamics simulations, have provided insights into its interaction with target proteins. These studies highlight the importance of the spatial arrangement of substituents in determining bioavailability and efficacy.
The synthesis and characterization of this compound have also contributed to our understanding of heterocyclic chemistry. Its unique combination of functional groups makes it an ideal substrate for further modifications, enabling researchers to explore its potential as a building block in more complex molecular architectures.
In conclusion, 4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide represents a significant advancement in organic chemistry. With its versatile structure and promising biological properties, this compound holds great potential for future research and development across multiple disciplines.
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